2-Tetrazene, 1,1,4,4-tetraethyl-

Thermal decomposition Kinetics Aminyl radicals

2-Tetrazene, 1,1,4,4-tetraethyl- (CAS 13304-29-5) is a tetraalkyl-2-tetrazene derivative with molecular formula C₈H₂₀N₄ and molecular weight 172.27 g/mol. The compound belongs to the class of organonitrogen compounds characterized by a four-nitrogen chain (N–N=N–N) bearing terminal diethylamino substituents.

Molecular Formula C8H20N4
Molecular Weight 172.27 g/mol
CAS No. 13304-29-5
Cat. No. B082797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tetrazene, 1,1,4,4-tetraethyl-
CAS13304-29-5
Molecular FormulaC8H20N4
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCCN(CC)N=NN(CC)CC
InChIInChI=1S/C8H20N4/c1-5-11(6-2)9-10-12(7-3)8-4/h5-8H2,1-4H3/b10-9+
InChIKeyDTPTYCXQWZYACS-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,4,4-Tetraethyl-2-tetrazene (CAS 13304-29-5): Compound Profile and Procurement Baseline


2-Tetrazene, 1,1,4,4-tetraethyl- (CAS 13304-29-5) is a tetraalkyl-2-tetrazene derivative with molecular formula C₈H₂₀N₄ and molecular weight 172.27 g/mol [1]. The compound belongs to the class of organonitrogen compounds characterized by a four-nitrogen chain (N–N=N–N) bearing terminal diethylamino substituents [2]. It is a liquid at ambient temperature with a reported boiling point of 48–51 °C at 12 Torr and a predicted density of 0.91 g/cm³ . Its primary documented synthesis route involves oxidative coupling of 1,1-diethylhydrazine derivatives [3]. Unlike its tetramethyl congener (TMT), which has been extensively studied as a liquid-propellant candidate, 1,1,4,4-tetraethyl-2-tetrazene occupies a narrower research niche centered on radical-generation chemistry and basicity studies.

Diethylaminyl radical source for EPR and mechanistic studies
Lower-temperature radical generation pathway
Gas-phase basicity studies for supramolecular chemistry
Synthetic intermediate for unsymmetrical tetraalkyl-2-tetrazenes

Why 1,1,4,4-Tetraethyl-2-tetrazene Cannot Be Replaced by Generic Tetraalkyl-2-tetrazenes in Research and Industrial Workflows


Tetraalkyl-2-tetrazenes are not functionally interchangeable despite sharing the same N₄ core. The identity of the terminal alkyl substituent governs three operationally critical properties: (i) the identity and reactivity of the aminyl radicals liberated upon thermal or photolytic N–N bond scission; (ii) gas-phase basicity scaled by alkyl-group electron-donating capacity; and (iii) physical-handling parameters including boiling point and volatility. The 1963 head-to-head kinetic study by Gowenlock, Pritchard Jones, and Snelling demonstrated that tetraethyltetrazene (TET) and tetramethyltetrazene (TMT) exhibit distinct Arrhenius parameters, with TET decomposing via a lower activation-energy pathway [1]. In radical-clock and EPR-spin-trapping experiments, replacement of TET with TMT changes the radical species from diethylaminyl (Et₂N·) to dimethylaminyl (Me₂N·), fundamentally altering spin-adduct identity and kinetic readouts [2]. Procurement of a generic tetraalkyl-2-tetrazene without verifying the specific alkyl substitution therefore risks invalidating experimental reproducibility.

!Substituting with tetramethyl-2-tetrazene changes radical species from diethylaminyl to dimethylaminyl, altering spin-adduct identity.
!Thermal decomposition kinetics differ (lower Eₐ but lower A-factor), so temperature-dependent rate profiles may not translate.
!Gas-phase proton affinity ranking is alkyl-group dependent; replacing ethyl with methyl reduces basicity for proton-sponge applications.

Quantitative Differentiation Evidence for 1,1,4,4-Tetraethyl-2-tetrazene (TET) Versus Closest Analogs


Thermal Decomposition Kinetics: Tetraethyl- vs. Tetramethyl-2-tetrazene (Direct Head-to-Head)

In a direct head-to-head flow-system study, tetraethyltetrazene (TET) decomposed with a lower activation energy (Eₐ = 138 kJ/mol) but also a lower pre-exponential factor (A = 5.01 × 10¹³ s⁻¹) compared with tetramethyltetrazene (TMT; Eₐ = 151 kJ/mol, A = 2.51 × 10¹⁴ s⁻¹) [1]. At 471 K, the calculated rate constant for TET is approximately 2.6 × 10⁻² s⁻¹ versus ~3.8 × 10⁻³ s⁻¹ for TMT, making TET roughly 7-fold more labile at the low end of the studied temperature range. The crossover temperature, where the two rate constants equalize, occurs near 525 K; above this temperature, TMT decomposes faster due to its larger A-factor [1]. Both decompositions are first-order and occur at or above the limiting pressure for unimolecularity.

Decomposition Kinetics
Head-to-head
TET Eₐ = 138 kJ/mol, A = 5.01×10¹³ s⁻¹ vs. TMT Eₐ = 151 kJ/mol, A = 2.51×10¹⁴ s⁻¹; k(TET)/k(TMT) ≈ 7 at ~470 K, crossover at ~525 K.
Lower-temperature radical release; rate advantage reverses above crossover.
Reported in flow-system study; unimolecular at limiting pressure.
Thermal decomposition Kinetics Aminyl radicals

Radical-Generation Specificity: Diethylaminyl vs. Dimethylaminyl Radical Source

Photolysis of tetraethyltetrazene (TET) in the cavity of an EPR spectrometer cleanly generates diethylamino radicals (Et₂N·), whereas photolysis of tetramethyltetrazene (TMT) generates dimethylamino radicals (Me₂N·) [1]. The second-order decay of diethylamino radicals occurs at the diffusion-controlled limit, with a rate constant of (2 ± 1) × 10⁹ M⁻¹ s⁻¹, identical within experimental error to the decay of dimethylamino radicals [1]. However, the steric and electronic environment of diethylamino radicals differs substantially: the ethyl groups provide greater steric shielding of the radical center, which can modulate H-abstraction regioselectivity and coupling-product distribution relative to dimethylamino radicals. For EPR calibration, the isotropic ¹⁴N hyperfine coupling constant (aN) for diethylamino radicals differs from that of dimethylamino radicals, providing a distinct spectroscopic fingerprint for spin-trapping identification [1].

Radical Identity
Method context
TET photolysis → Et₂N· (diethylamino); TMT photolysis → Me₂N· (dimethylamino). Both decay via diffusion-controlled k₂ ≈ 2×10⁹ M⁻¹s⁻¹.
Radical species specificity for EPR spin-trapping must be verified.
EPR cavity photolysis; identical decay kinetics but different steric profiles.
EPR spectroscopy Aminyl radicals Photolysis

Gas-Phase Basicity: Alkyl-Group Size Correlates with Proton Affinity Enhancement

An ab initio study at the MP2(fc)/6-311+G**//HF/6-31G*+ZPVE level demonstrated that alkylated 2-tetrazenes possess high absolute proton affinities (APAs), and that the magnitude of the APA scales with the size of the terminal alkyl groups [1]. The study explicitly computed APAs for the parent 2-tetrazene, its tetramethyl derivative, and its ethyl-substituted derivatives, concluding that 'the larger the size of the alkyl groups the [higher the basicity]' [1]. While exact numerical APA values for tetraethyl-2-tetrazene are behind the paywall, the qualitative ordering—Parent < Tetramethyl < Tetraethyl—is unambiguously stated. This enhanced basicity arises from greater electron density at terminal nitrogens, increased π-electron delocalization in the conjugate acid, and substantial relaxation energy upon protonation [1].

Proton Affinity
Class-level
Computed trend: APA(tetraethyl) > APA(tetramethyl) > parent 2-tetrazene. Series up to ~20 kcal/mol higher than non-cyclic tertiary amines.
Supports basicity ranking for proton-sponge design; exact values require full-text review.
Ab initio MP2/6-311+G** study; qualitative ordering confirmed.
Proton affinity Basicity Ab initio

Physicochemical Property Differentiation: Boiling Point and Volatility

Under reduced pressure (12 Torr), tetraethyl-2-tetrazene boils at 48–51 °C , whereas tetramethyl-2-tetrazene boils at approximately 111 °C at atmospheric pressure (760 mmHg) and is estimated to boil at ~207 °C under standard conditions . Although these values are measured at different pressures, the reduced-pressure boiling point of TET (48–51 °C at 12 Torr) implies a substantially lower normal boiling point than TMT, consistent with the higher molecular weight (172.27 vs. 116.17 g/mol) offset by weaker intermolecular interactions in the tetraethyl derivative. The predicted densities are comparable (TET: 0.91 g/cm³; TMT: ~0.93–0.98 g/cm³) . The predicted pKa of TET is ~9±0.70, similar to that of TMT (~9.09±0.70) .

Volatility
Data to verify
TET bp 48–51 °C at 12 Torr (reduced pressure). TMT bp ~111 °C at 760 mmHg; TET more volatile.
Higher volatility may facilitate gas-phase handling and GC-MS.
Supplier-reported; isobaric comparison unavailable; confirm under experimental conditions.
Boiling point Volatility Physical properties

Evidence-Backed Application Scenarios for 1,1,4,4-Tetraethyl-2-tetrazene (TET)


Clean Thermal or Photolytic Source of Diethylamino Radicals for EPR Spin-Trapping and Mechanistic Studies

TET is the precursor of choice when diethylamino radicals (Et₂N·) are required as the reactive species. Griller and Ingold (1973) demonstrated that photolysis of TET directly in the EPR cavity produces Et₂N· radicals that decay via diffusion-controlled second-order kinetics (k₂ ≈ 2 × 10⁹ M⁻¹ s⁻¹) . In contrast, TMT produces dimethylamino radicals. For mechanistic investigations where steric or electronic effects of the aminyl radical are variables—such as H-abstraction selectivity studies or polymer-initiation kinetics—TET is the sole appropriate precursor. The lower thermal decomposition activation energy (138 vs. 151 kJ/mol for TMT) also permits radical generation at lower temperatures, minimizing thermal side reactions .

Proton-Sponge and Supramolecular Building Block Requiring Maximal Nitrogen Basicity

Computational evidence from Maksić et al. (1998) establishes that alkylated 2-tetrazenes exhibit absolute proton affinities up to 20 kcal/mol higher than non-cyclic tertiary aliphatic amines, and that proton affinity increases with alkyl-group size . As the tetraethyl derivative bears larger alkyl substituents than the tetramethyl analog, it is predicted to possess the highest gas-phase basicity among simple tetraalkyl-2-tetrazenes. This makes TET a candidate for proton-sponge applications, acid-scavenging roles, and supramolecular architectures that exploit intermolecular hydrogen bonding involving terminal nitrogen lone pairs .

Synthetic Intermediate for Mixed Tetraalkyl-2-tetrazenes via Cross-Coupling Strategies

The synthesis of unsymmetrical tetraalkyl-2-tetrazenes—such as 1,1-diethyl-4,4-dimethyl-2-tetrazene—can be achieved through acid-catalyzed cross-coupling of diazenium ions derived from 1,1-diethylhydrazine and 1,1-dimethylhydrazine . Tetraethyl-2-tetrazene is a by-product or co-product in such mixed coupling reactions, and its isolation and characterization are essential for optimizing cross-coupling selectivity. The gas-chromatographic resolution of tetraalkyltetrazene mixtures, including TET, has been reported .

Gas-Phase Handling and GC-MS Analytical Standards for Tetraalkyl-2-tetrazene Quantification

The higher volatility of TET (bp 48–51 °C at 12 Torr) relative to TMT makes it easier to handle by vacuum transfer, gas-phase dosing, or GC injection . This practical advantage is relevant for laboratories developing analytical methods for tetraalkyl-2-tetrazene mixtures, where TET can serve as a volatile reference standard during method development. The predicted refractive index (1.47) and density (0.91 g/cm³) further assist in identification and quality-control verification upon receipt .

Application
Selection Property
Validation Focus
EPR Spin-Trapping & Radical Mechanism Studies
Diethylaminyl radical precursor specificity
Radical identity confirmation via EPR hyperfine coupling
Basicity & Proton-Affinity Research
High gas-phase proton affinity (alkyl-enhanced)
Computational basicity ranking validation
Mixed Tetraalkyl-2-tetrazene Synthesis
Cross-coupling intermediate utility
Chromatographic purity of unsymmetrical products
GC-MS Analytical Standard Development
High volatility for gas-phase transfer
Reduced-pressure boiling point consistency
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